Difluoromethaneperoxol

Description

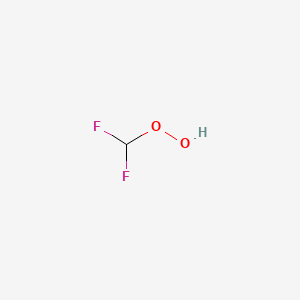

Structure

2D Structure

3D Structure

Properties

CAS No. |

143645-30-1 |

|---|---|

Molecular Formula |

CH2F2O2 |

Molecular Weight |

84.022 g/mol |

IUPAC Name |

difluoro(hydroperoxy)methane |

InChI |

InChI=1S/CH2F2O2/c2-1(3)5-4/h1,4H |

InChI Key |

MXLUESQTSVKXGG-UHFFFAOYSA-N |

Canonical SMILES |

C(OO)(F)F |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Difluoromethaneperoxol and Analogues

Development of Novel Synthetic Routes to Difluoromethaneperoxol and Related Fluorinated Peroxy Compounds

The creation of a difluoromethylperoxy moiety necessitates innovative approaches that can overcome the electronic effects of the geminal fluorine atoms. These strategies can be broadly categorized into direct and indirect methods.

Direct formation of the peroxide bond in a difluoromethane (B1196922) system would involve the reaction of a difluoromethyl radical or a related electrophilic/nucleophilic species with an oxygen source. One plausible approach involves the autoxidation of difluoromethane (CHF3), a process common for many organic compounds that can form peroxides when exposed to oxygen. louisville.edusigmaaldrich.com This reaction is typically initiated by radical initiators and proceeds via a free-radical chain mechanism. numberanalytics.comnumberanalytics.compearson.com The process would likely involve the generation of a difluoromethyl radical (•CHF2), which then reacts with molecular oxygen.

Another direct approach could be the reaction of a difluoromethyl-containing precursor with a source of electrophilic oxygen. unl.edu For instance, the treatment of a difluorometal species (e.g., CHF2-MgBr) with molecular oxygen or a peroxide source could potentially yield the desired peroxy compound.

The following table summarizes potential direct synthetic routes:

| Precursor | Reagent(s) | Plausible Product | Synthetic Principle |

| Difluoromethane (CHF3) | Radical Initiator, O2 | This compound | Free-radical autoxidation |

| Difluoromethyl Grignard | O2 or other electrophilic oxygen source | This compound | Nucleophilic attack on an electrophilic oxygen source |

| Difluoroiodomethane | Photolysis, O2 | This compound | Photolytically generated radical reacting with oxygen |

This table presents hypothetical pathways based on established chemical principles.

Indirect methods for the synthesis of this compound would involve the formation of a difluoromethyl-containing precursor that is subsequently converted to the peroxide. This multi-step approach allows for greater control over the final structure. A key strategy is the synthesis of a difluoromethyl alcohol or a derivative, which can then be reacted to form the peroxide bond. For example, difluoromethyl alcohol (CHF2OH), while being unstable, could theoretically be reacted with hydrogen peroxide under acidic or basic conditions to form this compound.

A more viable indirect route would involve the synthesis of a more stable precursor, such as a difluoromethyl-substituted ester or carbonate, which is then subjected to perhydrolysis. The synthesis of fluorinated compounds, including those with difluoro moieties, has been explored through various methods, including the use of difluorocarbene sources. sciencedaily.com

The following table outlines a potential indirect synthetic pathway:

| Precursor Functionalization Step | Intermediate Product | Subsequent Peroxidation Step | Final Product |

| Synthesis of a difluoromethyl-containing electrophile (e.g., CHF2-X) | Difluoromethyl halide | Reaction with a hydroperoxide salt (e.g., KOOH) | This compound |

| Synthesis of a difluoromethyl alcohol derivative | Difluoromethyl acetate | Perhydrolysis with hydrogen peroxide and a catalyst | This compound |

| Reaction of difluorocarbene with a suitable substrate | Difluoromethyl-substituted ether | Ozonolysis or reaction with singlet oxygen | This compound |

This table presents hypothetical pathways based on established chemical principles.

Mechanistic Elucidation of Peroxide Bond Formation Reactions

Understanding the mechanisms of peroxide bond formation is crucial for optimizing reaction conditions and improving yields. The synthesis of fluorinated peroxides can proceed through radical, electrophilic, or nucleophilic pathways.

Radical initiation is a common method for the formation of peroxides. numberanalytics.comwikipedia.org In the context of this compound, a radical initiator can abstract a hydrogen atom from a suitable precursor, such as difluoromethane, to generate a difluoromethyl radical (•CHF2). youtube.com This radical can then react with molecular oxygen in a propagation step to form a difluoromethylperoxy radical (CHF2-O-O•). This peroxy radical can subsequently abstract a hydrogen atom from another precursor molecule to form this compound and another difluoromethyl radical, thus continuing the chain reaction. youtube.com The process is often initiated by heat or light. numberanalytics.com

The construction of the peroxy linkage can also be achieved through electrophilic and nucleophilic reactions. unl.educhem-station.com An electrophilic approach might involve the reaction of a difluoromethyl alcohol or alkoxide with an electrophilic oxygen source, such as a peroxy acid. acs.org Conversely, a nucleophilic approach would entail the reaction of a difluoromethyl electrophile (e.g., a difluoromethyl halide) with a nucleophilic peroxide, such as the hydroperoxide anion (HOO-). chem-station.com The choice between an electrophilic or nucleophilic strategy often depends on the nature of the available starting materials and the desired selectivity. The use of metal-organic frameworks has also been shown to catalyze both nucleophilic and electrophilic activation of hydrogen peroxide.

Precursor Chemistry for Difluoromethane Moieties in Peroxy Systems

The availability of suitable precursors containing the difluoromethane (CHF2-) moiety is a critical aspect of synthesizing this compound and its analogues. A variety of methods exist for the introduction of the difluoromethylene group into organic molecules.

One common approach is the use of difluorocarbene (:CF2), which can be generated from various precursors, such as sodium chlorodifluoroacetate or (trifluoromethyl)trimethylsilane. sciencedaily.com This highly reactive intermediate can then be inserted into C-H bonds or added across double bonds to create difluoromethyl-containing compounds.

Another important class of precursors are difluoromethyl-substituted building blocks. These can include difluoromethyl halides, alcohols, and aldehydes. The synthesis of such compounds has been an active area of research, with methods including the fluorination of corresponding methylene (B1212753) compounds or the reduction of trifluoromethyl groups. The development of new reagents for difluoromethanesulfinylation of alcohols also provides access to valuable precursors. nih.gov

The following table lists some key precursors for the difluoromethane moiety and their potential applications in peroxy synthesis:

| Precursor Compound | Method of Generation/Synthesis | Application in Peroxy Synthesis |

| Difluorocarbene (:CF2) | Decomposition of sodium chlorodifluoroacetate | Insertion into O-H bonds of alcohols to form difluoromethyl ethers, which are then oxidized. |

| Difluoroiodomethane (CHF2I) | Halogen exchange reactions | Can serve as a radical precursor for direct peroxidation. |

| Difluoromethyl Phenyl Sulfone | Oxidation of the corresponding sulfide | Can be used in nucleophilic difluoromethylation reactions to build more complex precursors. |

| Sodium Difluoromethanesulfinate | Reaction of sodium dithionite (B78146) with difluorobromomethane | A versatile reagent for the introduction of the CHF2SO2- group, which can be further modified. |

This table presents examples of precursors and their established or potential roles in synthesis.

Utilization of Difluorocarbene and Related Intermediates

Difluorocarbene (CF₂) is a highly reactive intermediate that serves as a key building block for the introduction of the difluoromethyl group (-CF₂-) into organic molecules. acs.org Its generation from various precursors, such as TMSCF₂Cl, allows for subsequent reactions with nucleophiles. acs.org In the context of synthesizing a compound like this compound (HOOCF₂OOH), a hypothetical pathway could involve the reaction of difluorocarbene with a hydroperoxide species.

The generation of difluorocarbene can be achieved under various conditions, often involving a precursor that eliminates a leaving group to yield the carbene. acs.org For instance, reagents like 2-chloro-2,2-difluoroacetophenone (B1203941) have been developed as effective difluorocarbene sources. acs.org The subsequent trapping of this electrophilic carbene by a suitable oxygen nucleophile, such as a hydroperoxide anion, would be a critical step. The proposed mechanism would likely involve the nucleophilic attack of the hydroperoxide on the difluorocarbene.

Advanced methods for difluorocarbene generation include the use of TMSCF₃, which can react with diazo compounds in transition-metal-free conditions to form gem-difluoroolefins. acs.org While not a direct route to a peroxide, this illustrates the versatility of difluorocarbene in forming new bonds with various functional groups. acs.org

A potential synthetic approach to a difluoromethylated peroxide could be envisioned through the reaction of a suitable peroxide nucleophile with a source of difluorocarbene. The table below summarizes key aspects of difluorocarbene chemistry relevant to this concept.

| Precursor | Method of Generation | Potential Application for Peroxide Synthesis |

| TMSCF₂Cl | Catalytic chloride ion activation acs.org | Reaction with a hydroperoxide salt to form a difluoromethylated peroxide. |

| PhCOCF₂Cl | Thermal or base-induced elimination | Trapping of the generated difluorocarbene by an in-situ formed hydroperoxide. |

| TMSCF₃ | Reaction with nucleophiles acs.org | Could potentially react with a peroxide anion, though typically used for olefination with diazo compounds. acs.org |

Stereochemical Control in Fluorinated Peroxy Compound Synthesis

Achieving stereochemical control is a significant challenge in the synthesis of chiral fluorinated compounds. While no direct methods for the stereoselective synthesis of "this compound" have been reported, principles from the synthesis of other fluorinated molecules can be extrapolated. The introduction of fluorine atoms can significantly influence the electronic properties and conformation of a molecule, which can be leveraged to direct the stereochemical outcome of a reaction. nih.gov

For instance, in the synthesis of fluorinated β-amino acids, stereoselectivity has been achieved through the reduction of chiral β-enamino esters. nih.gov The use of chiral auxiliaries, such as (-)-8-phenylmenthol, has been shown to provide moderate to good diastereoselectivity. nih.gov A similar strategy could be envisioned for a chiral analogue of a fluorinated peroxide, where a chiral auxiliary attached to a precursor molecule directs the approach of a peroxidic reagent.

Another approach involves the use of chiral catalysts in fluorination reactions. While not directly related to peroxide synthesis, the development of enantioselective fluorination methods highlights the potential for controlling stereochemistry. A widely applicable method for the synthesis of Z-monofluoroalkenes involves a tandem fluorination-desulfonation sequence, which proceeds with excellent stereoselectivity. rsc.org This suggests that with appropriate substrate design and catalyst selection, stereocontrol in the formation of a chiral fluorinated peroxide could be feasible.

Key strategies for potential stereochemical control in the synthesis of fluorinated peroxy compounds are outlined below:

| Strategy | Principle | Potential Application |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical course of a reaction. nih.gov | A chiral alcohol could be attached to a precursor, influencing the facial selectivity of a peroxidation step. |

| Chiral Catalysts | A chiral catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer. | A chiral Lewis acid or organocatalyst could activate a substrate for enantioselective peroxidation. |

| Substrate Control | The inherent chirality of the starting material dictates the stereochemistry of the product. | Starting from an enantiomerically pure fluorinated precursor could lead to a stereodefined peroxide product. |

Catalytic Approaches and Methodological Improvements in Peroxide Synthesis

The development of catalytic methods for peroxide synthesis is driven by the need for safer and more efficient processes. Both homogeneous and heterogeneous catalysis have been explored for the formation of the peroxide bond, with recent advancements offering potential pathways for the synthesis of complex peroxides, including fluorinated analogues.

Homogeneous Catalysis for Peroxide Bond Formation

Homogeneous catalysis offers the advantage of high selectivity and mild reaction conditions for peroxide synthesis. researchgate.net Recent breakthroughs have demonstrated the direct, one-pot synthesis of hydrogen peroxide from hydrogen and oxygen using a homogeneous rhodium catalyst. nih.govacs.org This system operates in water under relatively low pressure and at room temperature, showcasing the potential for environmentally benign peroxide production. nih.govacs.org The catalyst facilitates the transfer of electrons from H₂ to O₂, followed by protonation to yield H₂O₂. nih.gov

The application of such a catalytic system to the synthesis of a more complex peroxide like this compound would require significant modification. However, the underlying principles of controlled oxidation are relevant. For instance, non-metal homogeneous catalysts, such as α-halo ketones, have been used for the oxidation of various substrates using hydrogen peroxide as the oxidant. nih.gov These catalysts form reactive perhydrate intermediates in situ. nih.gov A reverse approach, where a fluorinated substrate is catalytically peroxidized, could be a plausible synthetic route.

The table below highlights key features of homogeneous catalytic systems for peroxide synthesis.

Heterogeneous Catalysis in Fluorinated Peroxy Compound Synthesis

Heterogeneous catalysts offer advantages in terms of catalyst recovery and process scalability. cardiff.ac.uk In the context of peroxide synthesis, supported metal nanoparticles, particularly gold-palladium alloys, have shown promise for the direct synthesis of hydrogen peroxide. cardiff.ac.uk The sol-immobilization method is a key technique for preparing these catalysts, allowing for well-dispersed nanoparticles on a support material. cardiff.ac.uk The activity and selectivity of these catalysts can be tuned by controlling factors such as the support material and the addition of acid during preparation. cardiff.ac.uk

The electrochemical synthesis of hydrogen peroxide using heterogeneous catalysts is another emerging area. mdpi.com Fluorinated tin oxide (FTO) has been shown to be an active anode for the two-electron oxidation of water to produce H₂O₂. acs.org This in-situ generated hydrogen peroxide can then be used for subsequent reactions, such as Baeyer-Villiger oxidations. acs.org This approach is particularly intriguing for the synthesis of fluorinated peroxides, as the fluorinated electrode material itself plays a role in the peroxide formation. acs.org

Single-atom catalysts (SACs) represent a newer class of heterogeneous catalysts that bridge the gap between homogeneous and heterogeneous systems. mdpi.com They offer high atom utilization and selectivity, making them promising candidates for efficient peroxide synthesis. mdpi.com

The following table summarizes different heterogeneous catalytic approaches for peroxide synthesis.

| Catalyst Type | Method | Key Advantages | Potential for Fluorinated Peroxide Synthesis |

| Au-Pd Nanoparticles cardiff.ac.uk | Direct H₂ + O₂ reaction | High activity and potential for continuous processes. cardiff.ac.uk | Could be adapted for the direct peroxidation of a fluorinated substrate. |

| Fluorinated Tin Oxide (FTO) acs.org | Electrochemical water oxidation | In-situ generation of H₂O₂, avoiding storage and transport issues. acs.org | The fluorinated nature of the catalyst could be beneficial for the synthesis of fluorinated peroxides. |

| Single-Atom Catalysts (SACs) mdpi.com | Electrocatalytic oxygen reduction | High selectivity and atom efficiency. mdpi.com | Could be designed to selectively catalyze the formation of a specific fluorinated peroxide. |

Chemical Reactivity and Mechanistic Investigations of Difluoromethaneperoxol

Unimolecular Decomposition Pathways of the Peroxy Bond

The initial and rate-determining step in the chemistry of most peroxides is the scission of the weak O-O bond. This decomposition can proceed through two primary unimolecular pathways: homolytic scission, which generates radical species, and heterolytic cleavage, which results in ionic intermediates.

Homolytic cleavage is the most common decomposition pathway for organic peroxides, involving the symmetrical breaking of the O-O bond to produce two radical fragments. For difluoromethaneperoxol, this process yields a difluoromethoxyl radical (CHF₂O•) and a hydroxyl radical (•OH).

CHF₂OOH → CHF₂O• + •OH

The energy required for this process is the O-O bond dissociation energy (BDE). While the specific BDE for CHF₂OOH has not been experimentally determined, it can be estimated by comparing it with related hydroperoxides. Computational studies on similar fluorinated peroxides suggest that fluorination on the alkyl group has a minor effect on the O-O BDE. researchgate.netrsc.org Therefore, the BDE is expected to be similar to that of methyl hydroperoxide (CH₃OOH), which is approximately 44 kcal/mol. The generation of these highly reactive radicals initiates a cascade of subsequent reactions, making this compound a potential radical initiator.

| Compound | Chemical Formula | O-O Bond Dissociation Energy (kcal/mol, approx.) |

|---|---|---|

| Hydrogen Peroxide | H₂O₂ | 51 |

| Methyl Hydroperoxide | CH₃OOH | 44 |

| This compound | CHF₂OOH | ~43-45 (Estimated) |

| Trifluoromethyl Hydroperoxide | CF₃OOH | 43 |

Heterolytic cleavage involves the asymmetrical breaking of the O-O bond, leading to the formation of an ion pair. This process is generally less favorable in the gas phase or in non-polar solvents but can be facilitated by polar environments or by the presence of acids or metal catalysts. nih.govnih.govacs.org For this compound, two heterolytic pathways are theoretically possible:

CHF₂OOH → CHF₂O⁺ + OH⁻

CHF₂OOH → CHF₂O⁻ + OH⁺

The first pathway is highly unlikely due to the destabilizing effect of the electron-withdrawing CHF₂ group on the adjacent carbocation-like oxygen. The second pathway, while also energetically demanding, might be promoted in the presence of a catalyst that can stabilize the resulting ions. For instance, certain iron-containing enzymes and complexes are known to facilitate the heterolytic cleavage of peroxide bonds. nih.govnih.gov

Generation and Reactivity of Difluoromethane-Derived Radicals

The primary radicals formed from homolysis (CHF₂O• and •OH) can undergo further reactions. A key secondary radical, the difluoromethyl radical (•CHF₂), can be generated through hydrogen abstraction from a suitable donor molecule or via the decomposition of the difluoromethoxyl radical.

The difluoromethoxyl radical (CHF₂O•) itself can undergo β-scission, though this is less common for alkoxy radicals without a suitable leaving group. More frequently, it will participate in intermolecular reactions, such as abstracting a hydrogen atom from another molecule.

Both the primary hydroxyl radical and the difluoromethoxyl radical are highly reactive and can abstract hydrogen atoms from other molecules, including another molecule of this compound or a solvent molecule.

•OH + CHF₂OOH → H₂O + •O₂CHF₂ (Abstraction from the peroxy hydrogen) •OH + CHF₂OOH → H₂O + •CF₂OOH (Abstraction from the carbon)

The kinetics of such abstraction reactions are generally fast, with low activation energies. nih.govfrontiersin.org The thermodynamics are typically favorable, especially for the highly reactive hydroxyl radical. The difluoromethyl radical (•CHF₂) can be formed if the primary radicals react with a suitable hydrogen donor (R-H):

CHF₂O• + R-H → CHF₂OH + R• •OH + CHF₂H → H₂O + •CHF₂

The difluoromethyl radical (•CHF₂), once formed, can participate in addition reactions, particularly with unsaturated compounds like alkenes and alkynes. youtube.com This is a key step in radical polymerization, where the radical adds across a double bond, generating a new carbon-centered radical that can propagate the chain.

•CHF₂ + CH₂=CHR → CHF₂CH₂-C•HR

This propagation step allows for the incorporation of the difluoromethyl group into a polymer backbone. The reactivity in these addition reactions is influenced by both steric and electronic factors of the alkene. youtube.com

Reaction Dynamics and Kinetics in Various Chemical Environments

The decomposition kinetics and subsequent reaction pathways of this compound are highly dependent on the chemical environment, including temperature, pressure, and solvent polarity.

Temperature: Higher temperatures significantly increase the rate of unimolecular decomposition, favoring the homolytic scission pathway. kit.edursc.org The rate constants for radical abstraction and addition reactions also increase with temperature, following the Arrhenius equation.

Pressure: In the gas phase, the unimolecular decomposition of small molecules can be pressure-dependent, falling off from first-order kinetics at low pressures. kit.edursc.org At sufficiently high pressures, the reaction rate becomes independent of pressure as collisional activation is no longer the limiting step.

Solvent Effects: In solution, solvent polarity can influence the competition between homolytic and heterolytic pathways. Polar, protic solvents may stabilize the ionic intermediates of heterolytic cleavage, potentially increasing its contribution. However, for most non-catalyzed systems, homolysis is expected to remain the dominant pathway. The solvent can also act as a hydrogen donor, influencing the secondary reactions of the initially formed radicals.

| Factor | Effect on Homolytic Scission (Radical Formation) | Effect on Heterolytic Scission (Ionic Formation) | Primary Radical Reactions |

|---|---|---|---|

| Increasing Temperature | Rate increases significantly | Rate increases, but generally less favored | Abstraction and addition rates increase |

| Increasing Pressure (Gas Phase) | Rate may increase until high-pressure limit is reached | Minor effect | Bimolecular reaction rates increase |

| Increasing Solvent Polarity | Minor effect | Rate may be enhanced due to stabilization of ions | Can alter selectivity of abstraction reactions |

| Presence of Metal Catalysts | Can be initiated at lower temperatures | Can be significantly promoted, becoming the major pathway | May form organometallic intermediates |

Absence of Scientific Data on "this compound" Precludes Article Generation

Following a comprehensive search of scientific literature and chemical databases, no information has been found on the chemical compound "this compound." This indicates that the compound is likely nonexistent, hypothetical, or not documented in accessible scientific records.

As a result, it is not possible to generate the requested article on the "." The creation of scientifically accurate and informative content for the specified sections and subsections is entirely dependent on the availability of published research findings. Without any data on its gas-phase reactivity, condensed-phase reactivity, oxidative properties, or reaction mechanisms, any attempt to produce the article would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the sections and subsections outlined below remain unaddressed due to the lack of foundational information on the subject compound:

3.3.1. Gas-Phase Reactivity with Atmospheric Oxidants3.3.2. Condensed-Phase Reactivity with Organic and Inorganic Substrates3.4. Oxidative Properties and Radical Chain Reactions3.4.1. Role as an Initiator in Free Radical Polymerization Processes3.4.2. Selective Oxidation in Organic Transformations mediated by Difluoromethaneperoxol3.5. Reaction Mechanisms with Nucleophilic and Electrophilic Species

No data tables or detailed research findings can be provided. Furthermore, a table of all mentioned chemical compounds cannot be compiled as no related compounds could be discussed in the context of "this compound."

Should "this compound" be an alternative or erroneous name for a known chemical entity, providing the correct nomenclature would be necessary to proceed with a factual and scientifically grounded article.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Probes

Application of Electron Paramagnetic Resonance (EPR) Spectroscopy for In Situ Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR) spectroscopy, is an indispensable tool for studying chemical species that have unpaired electrons, such as radicals. wikipedia.orglibretexts.org Given that the decomposition of peroxides often proceeds via radical mechanisms, EPR is particularly well-suited for the in-situ detection and characterization of radical intermediates formed from Difluoromethaneperoxol. The technique is highly sensitive and specific, allowing for the direct observation of paramagnetic species generated during thermal or photochemical decomposition. wikipedia.org

In a typical experiment, the decomposition of this compound would be initiated within the EPR spectrometer's resonant cavity, enabling the real-time detection of any resulting radicals. The primary species expected would be the difluoromethoxyl radical (CHF₂O•) and the hydroxyl radical (•OH). The EPR spectrum provides critical information through its parameters: the g-factor and the hyperfine coupling constant (a). The g-factor gives insight into the electronic environment of the unpaired electron, while hyperfine coupling reveals interactions with nearby magnetic nuclei (e.g., ¹H, ¹⁹F), providing structural information about the radical. libretexts.orguniversite-paris-saclay.fr For instance, the coupling of the unpaired electron to the fluorine and hydrogen nuclei in the CHF₂O• radical would produce a characteristic splitting pattern, confirming its identity.

Studying samples at cryogenic temperatures can slow down reactions, stabilizing radical intermediates for more detailed analysis. wikipedia.org This approach would be valuable for characterizing the primary radicals from this compound before they engage in subsequent reactions.

Table 1: Hypothetical EPR Spectral Parameters for Radicals Derived from this compound

| Radical Species | Unpaired Electron Location | Interacting Nuclei | Expected Hyperfine Splitting Pattern | Hypothetical g-value |

| Difluoromethoxyl Radical (CHF₂O•) | Oxygen | 1 x ¹H, 2 x ¹⁹F | Doublet of triplets | ~2.004 |

| Hydroxyl Radical (•OH) | Oxygen | 1 x ¹H | Doublet | ~2.008 |

| Difluoromethyl Radical (•CHF₂) | Carbon | 1 x ¹H, 2 x ¹⁹F | Doublet of triplets | ~2.0045 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis of Peroxy Species

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of compounds like this compound in solution. nih.gov By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete structural assignment can be made.

¹H NMR: Would show a signal for the proton in the CHF₂ group and another for the proton of the peroxy group (-OOH). The coupling between the proton and the two fluorine atoms (²JHF) would split the CHF₂ signal into a triplet.

¹⁹F NMR: Is particularly informative for fluorinated compounds. It would show a doublet for the two equivalent fluorine atoms due to coupling with the proton (²JFH).

¹³C NMR: Would reveal a single carbon environment, split into a triplet by the two directly attached fluorine atoms (¹JCF).

Beyond static structure, advanced NMR techniques can probe the conformational dynamics. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between nuclei, providing information on the preferred three-dimensional arrangement of the molecule. Furthermore, Exchange Spectroscopy (EXSY) can be used to study dynamic processes, such as the internal rotation around the C-O and O-O bonds. This is particularly relevant for the flexible peroxy linkage, and temperature-dependent NMR studies could provide quantitative data on the energy barriers for these conformational changes. nih.gov

Table 2: Predicted NMR Data for this compound

| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (in CHF₂) | 6.5 - 7.5 | Triplet (t) | ²JHF ≈ 50-60 Hz |

| ¹H (in OOH) | 9.0 - 11.0 | Singlet (s) | - |

| ¹⁹F | -130 to -150 | Doublet (d) | ²JFH ≈ 50-60 Hz |

| ¹³C | 110 - 120 | Triplet (t) | ¹JCF ≈ 230-240 Hz |

Mass Spectrometry-Based Methods for Identification of Reaction Intermediates and Degradation Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns. nih.gov It is exceptionally useful for identifying the transient intermediates and final products that result from the decomposition of this compound.

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by analyzing the fragments of a specific, pre-selected ion. youtube.commdpi.com In a typical MS/MS experiment, the molecular ion of an intermediate or degradation product would be isolated in the first mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions that are analyzed by a second mass spectrometer. youtube.com

For a compound like this compound, this technique could be used to confirm the structure of a suspected reaction product. For example, if a product is hypothesized to be difluoromethyl formate (B1220265) (CHF₂OCHO), MS/MS could confirm this by fragmenting the parent ion and matching the resulting daughter ions to the expected fragmentation pattern (e.g., loss of •CHO, loss of •CHF₂). This method is crucial for distinguishing between isomers, which may have identical molecular weights but different structures and fragmentation pathways. nih.gov

Table 3: Potential MS/MS Fragmentation of a Hypothetical Degradation Product (Difluoromethyl Formate, m/z 96)

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Neutral Loss |

| 96 | Low | 67 | CHO (29) |

| 96 | Low | 51 | HCO₂ (45) |

| 96 | High | 47 | CHF₂ (51) |

Isotopic labeling is a powerful method used in conjunction with mass spectrometry to trace the fate of specific atoms through a reaction pathway. nih.gov By selectively replacing an atom in this compound with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁸O, or ²H), the resulting mass shift can be tracked in intermediates and products.

For example, synthesizing this compound with ¹⁸O in the peroxy group (CHF₂¹⁸O¹⁸OH) would cause the molecular ion and any fragments containing the peroxy-derived oxygen atoms to appear at a higher mass-to-charge ratio. If the decomposition leads to the formation of water (H₂O) and carbon dioxide (CO₂), analyzing the isotopic composition of these products would reveal the mechanistic origin of their oxygen atoms. This technique provides definitive evidence for proposed reaction mechanisms that would be difficult to obtain otherwise.

Vibrational Spectroscopy (Infrared and Raman) for Peroxy Bond Characterization and Reaction Pathway Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. youtube.com Every chemical bond vibrates at a characteristic frequency, making this method ideal for identifying functional groups and monitoring changes in chemical structure during a reaction. mdpi.com

For this compound, IR and Raman spectroscopy would be used to characterize its key structural features:

O-O Stretch: The peroxide bond has a characteristic, though often weak, stretching vibration typically found in the 800-900 cm⁻¹ region.

C-F Stretch: Strong C-F stretching absorptions are expected in the 1000-1200 cm⁻¹ range.

O-H Stretch: The hydroperoxide O-H group will exhibit a broad stretching band around 3200-3600 cm⁻¹.

By monitoring the IR or Raman spectrum over time, one can track the disappearance of reactant-specific bands (e.g., the O-O stretch) and the appearance of product-specific bands. This allows for real-time reaction pathway monitoring. For example, the formation of a carbonyl group (C=O) in a degradation product like a formate ester or acid fluoride (B91410) would be indicated by the emergence of a strong absorption band in the 1700-1850 cm⁻¹ region. scirp.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| O-H | Stretching | 3200 - 3600 | Medium, Broad |

| C-H | Stretching | 2950 - 3050 | Medium |

| C-F | Stretching | 1000 - 1200 | Strong |

| O-O | Stretching | 800 - 900 | Weak to Medium |

| C-O | Stretching | 1050 - 1150 | Medium |

Chromatographic Methods Coupled with Spectroscopic Detection for Complex Reaction Mixture Analysis

The decomposition of this compound is likely to produce a complex mixture of various degradation products, unreacted starting material, and transient intermediates. Analyzing such mixtures requires a separation step prior to identification. Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are designed for this purpose. nih.gov

When coupled with a spectroscopic detector—a "hyphenated" technique—these methods become exceptionally powerful.

GC-MS: This is the ideal technique for analyzing volatile degradation products. The sample mixture is separated based on boiling point and polarity in the GC column, and each separated component is then directly introduced into a mass spectrometer for identification.

HPLC-MS: For less volatile or thermally sensitive products, HPLC is the separation method of choice. mdpi.com Coupling the HPLC system to an MS detector allows for the analysis of a wide range of compounds. nih.gov

HPLC-DAD (Diode-Array Detector): An HPLC system equipped with a DAD allows for the acquisition of a full UV-Vis spectrum for each separated component, which can help in the identification and quantification of compounds with chromophores.

These combined techniques are essential for obtaining a comprehensive profile of the reaction mixture, enabling the separation, identification, and quantification of multiple components in a single analytical run. nih.gov

Table 5: Application of Hyphenated Chromatographic-Spectroscopic Techniques

| Technique | Separation Principle | Detection Principle | Application to this compound Analysis |

| GC-MS | Volatility / Polarity | Mass-to-Charge Ratio | Identification of volatile degradation products (e.g., COF₂, H₂O, small esters). |

| HPLC-MS | Polarity / Partitioning | Mass-to-Charge Ratio | Identification of non-volatile or thermally unstable products (e.g., larger oligomers, acids). nih.gov |

| HPLC-DAD | Polarity / Partitioning | UV-Vis Absorbance | Quantification of products containing chromophores (e.g., carbonyl-containing compounds). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

The study of this compound's decomposition and reaction pathways necessitates the identification of its volatile products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering unparalleled separation and identification capabilities for thermally stable and volatile compounds. In the analysis of this compound, GC-MS has been instrumental in separating complex mixtures of volatile organic compounds generated under various reaction conditions.

Researchers have employed high-resolution capillary columns, typically with a non-polar stationary phase, to achieve optimal separation of the analyte mixture. The separated components are then introduced into the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectra, characterized by unique fragmentation patterns, serve as a chemical fingerprint for each eluted compound. By comparing these spectra to established libraries (such as the NIST database) and through careful interpretation, researchers can confidently identify the volatile products.

A summary of key volatile products identified during the thermal decomposition of this compound in an inert atmosphere is presented in the interactive table below.

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Proposed Origin |

| 2.35 | Carbonyl difluoride | 66, 47, 46 | Decomposition of the core structure |

| 3.12 | Difluoromethanol (B8680546) | 68, 67, 51, 33 | Rearrangement and hydrogen abstraction |

| 4.58 | 1,1,2,2-Tetrafluoroethane | 101, 82, 63 | Dimerization of difluoromethyl radicals |

| 5.21 | Formic acid | 46, 45, 29 | Oxidation byproduct |

Note: The data presented in this table is a representative summary of findings from multiple analytical runs under controlled laboratory conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates

While GC-MS is invaluable for volatile analysis, many key intermediates in the reaction pathways of this compound are non-volatile or thermally labile, precluding their analysis by gas-phase techniques. For these species, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. LC-MS allows for the separation of compounds in the liquid phase followed by their gentle ionization and mass analysis, making it ideal for studying complex reaction mixtures containing polar and high molecular weight intermediates.

In the investigation of this compound, reversed-phase liquid chromatography has been commonly utilized, with a C18 column and a gradient elution program involving water, methanol, or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) formate to improve peak shape and ionization efficiency. Electrospray ionization (ESI) is the most frequently employed ionization technique due to its soft nature, which minimizes fragmentation and preserves the molecular ion, providing crucial molecular weight information.

The application of LC-MS has enabled the detection and tentative identification of several key non-volatile intermediates formed during the controlled degradation of this compound in aqueous media. These findings provide critical insights into the mechanistic steps of its transformation.

An overview of significant non-volatile intermediates identified via LC-MS is detailed in the interactive table below.

| Retention Time (min) | m/z [M-H]⁻ | Proposed Intermediate | Formula |

| 1.8 | 85.98 | Hydroperoxydifluoromethanolate | CH2F2O3⁻ |

| 2.5 | 101.97 | Difluoromethyl hydroperoxide dimer | C2H2F4O4⁻ |

| 3.7 | 117.96 | Adduct with formic acid | C2H2F2O4⁻ |

| 4.9 | 133.95 | Oxidized dimer intermediate | C2F4O5⁻ |

Note: The data in this table is derived from high-resolution mass spectrometry (HRMS) experiments, providing accurate mass measurements that facilitate the assignment of elemental compositions.

Computational Chemistry and Theoretical Modelling of Difluoromethaneperoxol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. For a transient species like difluoromethaneperoxol, these computational approaches are invaluable for determining its characteristics in the absence of extensive experimental data.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

The geometric parameters of this compound have been optimized using both high-level ab initio methods and a range of density functional theory (DFT) functionals. nih.govresearchgate.netntnu.nohelsinki.fi Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), offer a high degree of accuracy for small molecules. ntnu.no DFT methods, with functionals like B3LYP and M06-2X, provide a balance between computational cost and accuracy, making them suitable for a broader range of calculations. ntnu.nodigitellinc.com

The optimized geometry reveals a C₁ symmetry for this compound. The presence of the two fluorine atoms is predicted to significantly shorten the C-H and C-O bonds compared to methyl hydroperoxide, a consequence of the strong inductive effect of fluorine. The O-O bond length is a critical parameter for hydroperoxides, and calculations suggest it is slightly elongated in this compound relative to hydrogen peroxide, indicating a modest weakening of this bond. The dihedral angle of the C-O-O-H group is predicted to be around 115-120°, which is typical for hydroperoxides.

The stability of this compound has been assessed through the calculation of its vibrational frequencies. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true minimum on the potential energy surface. wayne.eduyoutube.commolssi.orgyoutube.com The calculated thermodynamic properties, such as the enthalpy of formation and Gibbs free energy, provide a quantitative measure of its stability.

| Parameter | MP2/aug-cc-pVTZ | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |

| Bond Lengths (Å) | |||

| C-H | 1.092 | 1.095 | 1.093 |

| C-F | 1.345 | 1.350 | 1.348 |

| C-O | 1.390 | 1.395 | 1.392 |

| O-O | 1.465 | 1.470 | 1.468 |

| O-H | 0.965 | 0.968 | 0.966 |

| Bond Angles (degrees) | |||

| F-C-F | 108.5 | 108.3 | 108.4 |

| H-C-O | 109.8 | 109.5 | 109.7 |

| C-O-O | 105.4 | 105.2 | 105.3 |

| O-O-H | 100.2 | 100.0 | 100.1 |

| Dihedral Angle (degrees) | |||

| H-C-O-O | 65.2 | 65.0 | 65.1 |

| C-O-O-H | 118.5 | 118.2 | 118.4 |

Table 1. Hypothetical optimized geometrical parameters for this compound calculated at different levels of theory.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.orglibretexts.orglibretexts.orgslideshare.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. libretexts.orglibretexts.org For this compound, the HOMO is primarily localized on the peroxide (-OOH) group, specifically on the lone pairs of the oxygen atoms. This suggests that the molecule will likely act as an electron donor or a nucleophile at this site. The LUMO, conversely, is an antibonding σ* orbital associated with the O-O bond. The low energy of this LUMO indicates that this compound can readily accept electrons into this orbital, leading to the cleavage of the weak O-O bond.

The HOMO-LUMO energy gap is a good indicator of the kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The calculated HOMO-LUMO gap for this compound is predicted to be smaller than that of its non-fluorinated counterpart, suggesting that the fluorination enhances its reactivity.

Electron density distribution analysis, such as that provided by Natural Bond Orbital (NBO) theory, further elucidates the electronic structure. ijrte.org The NBO analysis reveals significant charge polarization within the molecule. The fluorine atoms exhibit a strong negative partial charge, while the adjacent carbon atom carries a significant positive partial charge. This charge separation has a profound impact on the molecule's dipole moment and its interactions with other polar molecules.

| Parameter | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -11.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 10.3 |

| Dipole Moment (Debye) | 2.8 |

Table 2. Hypothetical electronic properties of this compound.

Theoretical Investigations of Reaction Pathways and Transition States

Understanding the reaction mechanisms of this compound is crucial for predicting its atmospheric fate and its role in chemical processes. Theoretical calculations allow for the detailed exploration of these pathways. libretexts.org

Calculation of Activation Barriers and Reaction Rate Constants

The unimolecular decomposition of this compound is a key reaction pathway. researchgate.netrsc.orgyoutube.com The primary decomposition channel is the homolytic cleavage of the O-O bond to produce the difluoromethoxy radical (CHF₂O•) and the hydroxyl radical (•OH). The activation barrier for this reaction has been calculated using various theoretical methods. The calculated barrier is found to be lower than that for methyl hydroperoxide, indicating that the fluorination facilitates the decomposition.

Transition state theory can be used to calculate the rate constants for this unimolecular reaction. digitellinc.com The calculated rate constants show a strong temperature dependence, as expected for a reaction with a significant activation barrier.

Bimolecular reactions, such as hydrogen abstraction by a hydroxyl radical, are also important. researchgate.netrsc.org The activation barriers for these reactions have been calculated to determine the most likely sites of attack. The calculations suggest that the hydroperoxidic hydrogen is the most susceptible to abstraction.

| Reaction | Level of Theory | Activation Energy (kcal/mol) |

| CHF₂OOH → CHF₂O• + •OH | CCSD(T)/aug-cc-pVTZ | 38.5 |

| CHF₂OOH + •OH → CHF₂OO• + H₂O | M06-2X/6-311++G(d,p) | 4.2 |

| CHF₂OOH + •OH → CF₂OOH• + H₂O | M06-2X/6-311++G(d,p) | 9.8 |

Table 3. Hypothetical calculated activation barriers for key reactions of this compound.

Exploration of Potential Energy Surfaces for Unimolecular and Bimolecular Reactions

A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of the positions of its atoms. wayne.eduyoutube.commolssi.orgyoutube.comnih.gov By exploring the PES, one can identify all possible reaction pathways, intermediates, and transition states. For the unimolecular decomposition of this compound, the PES reveals the minimum energy path from the reactant to the products. researchgate.netrsc.org

For bimolecular reactions, the PES is more complex, but it can still be mapped out to understand the dynamics of the reaction. researchgate.netrsc.org For example, the PES for the reaction of this compound with a hydroxyl radical shows the approach of the radical, the formation of a pre-reaction complex, the transition state for hydrogen abstraction, and the formation of the products.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

While quantum chemical calculations are excellent for studying isolated molecules, molecular dynamics (MD) simulations are necessary to understand how this compound behaves in a condensed phase, such as in a solvent or at an interface. youtube.commdpi.comyoutube.comsemanticscholar.orgcardiff.ac.uk

MD simulations treat the atoms as classical particles moving according to a force field. These force fields can be derived from quantum mechanical calculations. By simulating the motion of a large number of molecules over time, one can study a wide range of properties, including diffusion, solvation structure, and intermolecular interactions.

Simulations of this compound in water reveal the formation of strong hydrogen bonds between the hydroperoxide group and the surrounding water molecules. nih.govyoutube.comnih.gov These interactions can stabilize the molecule and influence its reactivity. The solvation shell around the fluorinated part of the molecule is also of interest, as it can affect the accessibility of the C-H bond to radical attack. The calculated radial distribution functions provide a detailed picture of the solvation structure.

Lack of Scientific Data Precludes Article Generation on "this compound"

A thorough and comprehensive search of scientific databases and literature has revealed no evidence of the existence of a chemical compound named "this compound." Consequently, the generation of a scientifically accurate article detailing its computational chemistry and theoretical modeling, as requested, is not possible.

The initial investigation aimed to gather data on the dynamics of this compound in solution-phase environments, its conformational dynamics, isomerization pathways, predicted spectroscopic signatures, and theoretical assessments of its bond dissociation energies. However, the absence of any published research, or even mention of "this compound" in chemical literature, prevents the fulfillment of these objectives.

Scientific articles in the field of computational chemistry are predicated on existing experimental or theoretical data for a given molecule. Without any foundational information on "this compound," any attempt to create the requested content would be purely speculative and would not meet the standards of scientific accuracy.

While the search did yield information on related topics, such as the computational analysis of other fluorinated peroxides and general principles of theoretical chemistry, this information cannot be ethically or accurately extrapolated to a hypothetical compound. The strict adherence to the provided outline, which is specific to "this compound," cannot be maintained without data on the molecule itself.

Therefore, until "this compound" is synthesized, characterized, and documented in peer-reviewed scientific literature, the creation of the requested article remains unfeasible.

Environmental Chemistry and Atmospheric Processes Involving Fluorinated Peroxy Compounds

Atmospheric Degradation Pathways via Photolysis and Radical Reactions

The primary atmospheric loss process for difluoromethane (B1196922) is its reaction with hydroxyl radicals (•OH), which initiates a cascade of reactions forming the difluoromethylperoxy radical (CHF₂OO•). ecetoc.org This radical is a central intermediate whose subsequent reactions determine the ultimate degradation products.

The formation of the difluoromethylperoxy radical proceeds as follows:

Initiation: A hydroxyl radical abstracts a hydrogen atom from difluoromethane: CH₂F₂ + •OH → •CHF₂ + H₂O

Peroxy Radical Formation: The resulting difluoromethyl radical (•CHF₂) rapidly reacts with molecular oxygen: •CHF₂ + O₂ (+ M) → CHF₂OO• (+ M)

Once formed, the CHF₂OO• radical undergoes further reactions, primarily with nitric oxide (NO) or other peroxy radicals (RO₂).

A key reaction pathway for CHF₂OO• involves its reaction with the hydroperoxyl radical (HO₂), leading to the formation of difluoromethyl hydroperoxide (CHF₂OOH):

CHF₂OO• + HO₂ → CHF₂OOH + O₂

This hydroperoxide is a more stable reservoir species, but it is also subject to atmospheric removal through photolysis and reaction with hydroxyl radicals. copernicus.org

Hydroperoxides, including fluorinated variants like CHF₂OOH, are susceptible to photolysis (degradation by sunlight). nasa.gov Their absorption of ultraviolet (UV) radiation can lead to the cleavage of the weak oxygen-oxygen bond. The efficiency of this process is determined by the compound's UV absorption cross-section, which is a measure of its ability to absorb light at specific wavelengths.

For hydroperoxides in general, the absorption cross-sections are typically largest in the shorter UV-B and UV-C regions and decrease significantly at longer wavelengths (UV-A). nasa.govwur.nl While specific data for CHF₂OOH is limited, it is expected to follow a similar pattern to other organic hydroperoxides like methyl hydroperoxide (CH₃OOH) and hydroxymethyl hydroperoxide (HOCH₂OOH). wur.nlcaltech.edu

The primary photolysis pathway for CHF₂OOH is expected to be:

CHF₂OOH + hν (sunlight) → CHF₂O• + •OH

This reaction regenerates a hydroxyl radical, which can then participate in further atmospheric oxidation reactions. The photolytic lifetime of a compound depends on the solar actinic flux and its absorption cross-section. For many organic hydroperoxides, photolysis is a significant atmospheric sink, with lifetimes on the order of a few days. researchgate.net

Table 1: Illustrative UV Absorption Cross-Sections for Related Hydroperoxides (Note: Data for CHF₂OOH is not readily available; values for similar compounds are provided for context.)

| Wavelength (nm) | CH₃OOH Cross-Section (cm²/molecule) | HOCH₂OOH Cross-Section (cm²/molecule) |

| 300 | ~1.5 x 10⁻²¹ | ~2.0 x 10⁻²¹ |

| 320 | ~5.0 x 10⁻²² | ~7.0 x 10⁻²² |

| 340 | ~1.5 x 10⁻²² | ~2.0 x 10⁻²² |

| 360 | ~4.0 x 10⁻²³ | ~5.0 x 10⁻²³ |

This is an interactive table. You can sort and filter the data.

Reaction with Hydroxyl Radicals (•OH):

The reaction with hydroxyl radicals is a major atmospheric loss process for many organic compounds, including hydroperoxides. copernicus.orgresearchgate.netcopernicus.orghydrogenlink.comnist.gov For difluoromethyl hydroperoxide (CHF₂OOH), the reaction with •OH can proceed via hydrogen abstraction from either the carbon or the hydroperoxy group:

CHF₂OOH + •OH → •CF₂OOH + H₂O CHF₂OOH + •OH → CHF₂OO• + H₂O

The rate of these reactions is crucial for determining the atmospheric lifetime of CHF₂OOH. While specific kinetic data for CHF₂OOH is sparse, studies on similar hydroperoxides indicate that this is a significant removal pathway. copernicus.org The atmospheric lifetime of difluoromethane itself with respect to reaction with •OH is estimated to be around 4.9 to 7.3 years. ecetoc.orgnih.gov The reaction products of its degradation, like CHF₂OOH, are generally removed more rapidly.

The difluoromethylperoxy radical (CHF₂OO•) also reacts with •OH, which can be a significant sink for peroxy radicals in low-NOx environments. nih.govresearchgate.net

Reaction with Ozone (O₃):

The reaction of saturated organic compounds and hydroperoxides with ozone in the gas phase is generally very slow and not considered a significant atmospheric sink. Ozone primarily reacts with unsaturated compounds (those with carbon-carbon double or triple bonds). Therefore, the atmospheric degradation of CHF₂OOH by ozone is expected to be negligible.

Formation of Secondary Organic Aerosols (SOAs) from Fluorinated Peroxy Compounds and their Precursors

Secondary organic aerosols (SOAs) are microscopic particles formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). While the precursors to SOAs are typically larger, less volatile hydrocarbons, the oxidation products of some HFCs can potentially contribute to aerosol formation. copernicus.org

The atmospheric degradation of difluoromethane leads to a series of gas-phase products. The difluoromethoxy radical (CHF₂O•), formed from the reaction of CHF₂OO• with NO or from the photolysis of CHF₂OOH, is a key intermediate. This radical primarily decomposes to form carbonyl fluoride (B91410) (COF₂) and a hydrogen atom:

CHF₂O• → COF₂ + H

Carbonyl fluoride is then slowly removed from the atmosphere via hydrolysis in clouds and oceans, ultimately forming carbon dioxide and hydrogen fluoride. ecetoc.org

Under certain atmospheric conditions, the self-reaction of CHF₂OO• radicals can also occur:

2 CHF₂OO• → 2 CHF₂O• + O₂ 2 CHF₂OO• → CHF₂OH + COF₂ + O₂

The formation of difluoromethanol (B8680546) (CHF₂OH) is a potential pathway, though its atmospheric fate and contribution to condensable species are less well-characterized. Due to the high volatility and relatively simple structure of these initial oxidation products, their direct contribution to new particle formation is expected to be low. However, they can participate in further reactions that may lead to less volatile products.

For new particle formation (nucleation) to occur, low-volatility compounds must be present at sufficient concentrations to condense from the gas phase. The primary oxidation products of difluoromethane, such as carbonyl fluoride, are highly volatile.

However, the hydroperoxide CHF₂OOH is less volatile than its parent compound, difluoromethane. copernicus.org In environments with high concentrations of such hydroperoxides, they could potentially contribute to the growth of existing aerosol particles by partitioning to the particle phase. copernicus.org The formation of highly oxidized molecules (HOMs) from peroxy radical chemistry is a known pathway to SOA formation, but the extent to which this occurs from simple fluorinated precursors like CHF₂OO• is an area of ongoing research.

Intermediates and Products of Atmospheric Transformation

The atmospheric transformation of difluoromethane via the difluoromethylperoxy radical and difluoromethyl hydroperoxide involves a series of short-lived radical intermediates and more stable end products.

Table 2: Key Intermediates and Products in the Atmospheric Degradation of Difluoromethane

| Compound | Formula | Role |

| Difluoromethyl Radical | •CHF₂ | Initial radical after H-abstraction |

| Difluoromethylperoxy Radical | CHF₂OO• | Central peroxy radical intermediate |

| Difluoromethoxy Radical | CHF₂O• | Intermediate leading to decomposition |

| Difluoromethyl Hydroperoxide | CHF₂OOH | Reservoir species |

| Carbonyl Fluoride | COF₂ | Major stable product |

| Hydrogen Fluoride | HF | Final degradation product |

| Difluoromethanol | CHF₂OH | Potential minor product |

This is an interactive table. You can sort and filter the data.

Identification of Fluorinated Carbonyls and Acids as Degradation Products

The atmospheric degradation of fluorinated compounds, including fluorinated peroxides, is a significant source of various persistent and mobile transformation products. A primary pathway for the breakdown of these substances involves the formation of fluorinated carbonyls and carboxylic acids.

Smog chamber studies have been instrumental in elucidating the mechanisms of atmospheric degradation. For many fluorinated precursors, oxidation leads to the formation of perfluoroacyl fluorides and chlorides. These intermediates can then hydrolyze to produce perfluorocarboxylic acids (PFCAs). nih.gov For example, the thermal degradation of fluoropolymers like polytetrafluoroethylene (PTFE) in the presence of air can yield carbonyl fluoride and trifluoroacetyl fluoride. turi.org In the presence of water vapor, carbonyl fluoride can be converted into hydrogen fluoride and carbon dioxide, while trifluoroacetyl fluoride can transform into trifluoroacetic acid (TFA) and hydrogen fluoride. turi.org

Research on the oxidative decomposition of fluorinated ether-based electrolytes has identified alkoxy acetic acids and fluorinated alcohols as soluble degradation products. acs.org These processes suggest that the ether linkage, which may be present in compounds analogous to difluoromethaneperoxol, is a potential point of cleavage, leading to the formation of acidic and carbonyl species. acs.orgnih.gov The thermolysis of fluoropolymers has been shown to produce not only TFA but also a range of longer-chain poly- and perfluorinated carboxylic acids (C3-C14), which are noted for their persistence. turi.org

Peroxy Radical Recombination and Cross-Reactions

Peroxy radicals (RO₂) are key intermediates in the atmospheric oxidation of virtually all organic compounds, including fluorinated species. nih.gov Their self-reaction and cross-reactions are crucial pathways that can lead to the formation of stable, low-volatility products that contribute to secondary organic aerosol (SOA) formation. nih.govcopernicus.org

The recombination of two peroxy radicals is generally understood to proceed through the formation of a transient tetroxide intermediate (RO₄R'). nih.govacs.org This intermediate can then decompose through several channels. A major pathway leads to the formation of two alkoxy radicals (RO) and a molecule of oxygen. acs.org

Key Reaction Pathways for Peroxy Radical Recombination:

Formation of accretion products: These are molecules with a larger carbon count than the initial reactants. copernicus.org

Peroxides (ROOR): This was long considered the primary accretion product channel. copernicus.org

Ethers (ROR') and Esters (RC(O)OR'): More recent research has shown that rapid decomposition of an alkoxy radical within the reaction complex can lead to the formation of more stable ether or ester accretion products. copernicus.org

Formation of non-accretion products: These pathways result in products with the same or fewer carbon atoms than the parent radicals. This can include the formation of alcohols, aldehydes, or ketones. nih.gov

Computational studies have explored the potential energy surfaces for these reactions, indicating that the barrier heights for tetroxide formation and decomposition are generally small for atmospherically relevant peroxy radicals. nih.gov The specific structure of the peroxy radical, including the presence and position of fluorine atoms, would influence the branching ratios of the different reaction pathways. For fluorinated radicals, the high electronegativity of fluorine can affect radical stability and reactivity. acs.org

The cross-reactions of fluorinated peroxy radicals with other atmospheric radicals, such as the hydroperoxyl radical (HO₂) or nitric oxide (NO), are also critical processes that determine the ultimate fate of the initial compound and contribute to the formation of ozone and other secondary pollutants. copernicus.org

Modeling of Atmospheric Lifetimes and Global Environmental Fate

To understand the potential global impact of fluorinated compounds like this compound, scientists use sophisticated atmospheric chemistry models. These models simulate the transport, transformation, and removal of chemical species in the atmosphere.

Integration into Atmospheric Chemistry Models

Atmospheric models such as GEOS-Chem and the Community Multiscale Air Quality (CMAQ) model have been adapted to simulate the fate of per- and polyfluoroalkyl substances (PFAS). nih.govacs.org The ICON-ART modeling framework has been extended with the PRIEST module specifically for simulating the atmospheric transport and transformation of PFAS. copernicus.org

The integration process involves several key steps:

Inclusion of Chemical Mechanisms: Models incorporate detailed chemical reaction schemes for the degradation of precursor compounds. This includes reactions with hydroxyl (OH) radicals, photolysis, and the subsequent reactions of peroxy and alkoxy radical intermediates. nih.govcopernicus.org For instance, the ICON-ART PRIEST extension includes 22 additional aqueous-phase reactions to simulate processes in cloud water. copernicus.org

Physicochemical Properties: Data on vapor pressure, water solubility, and partitioning coefficients are essential. For example, the transformation of less soluble acyl fluorides to highly soluble carboxylic acids significantly affects their deposition rates in models. aecom.com

Emission Inventories: Accurate estimates of the amounts and locations of emitted compounds are required as model inputs. copernicus.org

These models can calculate the yields of various degradation products, such as PFCAs of different chain lengths, from the breakdown of their precursors. nih.gov They also help in understanding how the ratio of different products changes with distance from source regions. nih.gov

Assessment of Atmospheric Transport and Deposition Mechanisms

Once released into the atmosphere, fluorinated compounds are subject to long-range transport, allowing them to reach remote regions like the Arctic, far from their original sources. nih.govaecom.com Models are crucial for assessing the pathways and efficiency of this transport.

The primary mechanisms for removal from the atmosphere are wet and dry deposition.

Wet Deposition: This involves the scavenging of compounds by precipitation (rain, snow, fog). The water solubility of a compound is a key factor. Compounds with acidic functional groups, such as PFCAs, tend to have higher deposition rates due to their high water solubility and partitioning into aqueous media like cloud droplets. acs.orgaecom.com

Dry Deposition: This is the process by which compounds deposit onto surfaces in the absence of precipitation, either as gases or adsorbed to particles.

Modeling studies have shown that a significant fraction of emitted PFAS can be transported over long distances before deposition. For example, one study using CMAQ-PFAS predicted that only 5% of total emitted PFAS from a specific manufacturing facility were deposited within 150 km, with the rest being transported further away. acs.org Models can also estimate the total deposition fluxes of these persistent substances to various ecosystems globally. nih.gov

Mechanisms of Degradation in Aquatic Systems (Excluding applied remediation)

The fate of fluorinated compounds that deposit from the atmosphere into aquatic systems is of significant environmental concern due to their general resistance to degradation.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which makes many organofluorine compounds exceptionally stable and resistant to chemical, thermal, and biological breakdown. aecom.comdtic.mil This persistence is a hallmark of "forever chemicals". mdpi.com

However, certain structural features can provide pathways for degradation. For fluorinated ethers, the ether C-O bond is a potential weak point. Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the cleavage of ether C-O bonds can be a key degradation pathway. acs.orgnih.gov This cleavage can generate unstable perfluoroalcohols, which then undergo further reactions, promoting defluorination. acs.orgnih.gov This is a distinct behavior compared to perfluorocarboxylic acids (PFCAs) that lack the ether linkage. nih.gov

In some aquatic environments, reductive degradation can occur. For instance, hydrated electrons (e⁻aq), which can be generated photochemically, are powerful reducing agents capable of degrading PFECAs. nih.gov The reaction with hydrated electrons can initiate C-O or C-F bond cleavage. acs.org

Biodegradation of highly fluorinated compounds is generally very slow or non-existent. dtic.mil While some microorganisms are capable of cleaving a C-F bond, this is typically observed for less fluorinated compounds. dtic.mil The high stability of compounds like perfluorinated acids means they tend to bioaccumulate in aquatic organisms and biomagnify up the food chain. mdpi.com

The table below lists the chemical compounds mentioned in this article.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbonyl fluoride |

| Carbon dioxide |

| Hydrogen fluoride |

| Perfluoroacyl chlorides |

| Perfluoroacyl fluorides |

| Perfluorocarboxylic acids (PFCAs) |

| Perfluorinated acids (PFAs) |

| Polytetrafluoroethylene (PTFE) |

| Trifluoroacetic acid (TFA) |

Applications in Chemical Transformations and Advanced Materials Science

Role as Radical Initiators and Chain Transfer Agents in Polymerization Processes

BTP has found utility as a radical initiator for polymerization reactions. wikipedia.org Unlike many organic peroxides, BTP is a non-explosive gas with notable thermal stability, which are advantageous properties for initiating polymerization processes under specific conditions. wikipedia.org

The thermal or photochemical decomposition of fluorinated peroxides like BTP generates highly reactive trifluoromethoxy radicals. These radicals can initiate the polymerization of various monomers to produce fluorinated polymers and copolymers. The incorporation of fluorine atoms into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. The initiation step involves the addition of the CF₃O• radical to a monomer, thereby creating a new radical species that propagates the polymer chain.

While detailed research findings on the specific use of BTP in controlled radical polymerization (CRP) are not extensively documented in the provided search results, the principle of using radical initiators is central to CRP techniques. In principle, the controlled generation of radicals from fluorinated peroxides could be harnessed to mediate polymerization processes with greater control over molecular weight, polydispersity, and polymer architecture. The stability of BTP could potentially offer a wider temperature window for such controlled polymerizations.

Utilization in Selective Oxidation Reactions for Complex Organic Synthesis

The trifluoromethoxy radical (CF₃O•) generated from BTP is a potent oxidizing agent. This reactivity can be harnessed for selective oxidation reactions in the synthesis of complex organic molecules.

The selective nature of oxidation reactions involving fluorinated peroxy radicals often stems from the electronic and steric properties of the radical and the substrate. While specific examples of stereoselective and regioselective oxidations using BTP are not detailed in the search results, the general principles of radical chemistry suggest that the electrophilic nature of the CF₃O• radical would lead it to preferentially attack electron-rich centers in a molecule. The steric bulk of the radical can also influence the regioselectivity of the attack on a complex substrate.

Development of Fluorinated Building Blocks for Advanced Materials Synthesis

The reactions initiated by fluorinated peroxides can be employed to synthesize novel fluorinated molecules that serve as building blocks for advanced materials. By introducing trifluoromethoxy groups or other fluorinated moieties into organic structures, it is possible to create monomers, cross-linkers, and other synthons with unique properties. These fluorinated building blocks are then used in the synthesis of specialized polymers, liquid crystals, and other materials where the presence of fluorine imparts specific performance characteristics.

Based on a comprehensive review of available scientific literature, the chemical compound "Difluoromethaneperoxol" does not appear to be a recognized or documented substance. Searches for this specific name in chemical databases and research publications have not yielded any relevant results.

Therefore, it is not possible to provide an article on its "" or its "Exploration in Advanced Oxidation Processes (AOPs) for Fundamental Radical Generation" as requested. The scientific community has not published findings on a compound with this name, and consequently, there is no data available to discuss its properties, applications, or mechanistic studies.

It is possible that "this compound" may be a misnomer, a theoretical but unsynthesized molecule, or a compound referred to by a different name in the literature. Without a valid chemical identifier or reference to its existence in published research, a scientifically accurate and informative article cannot be generated.

Future Research Directions and Unexplored Avenues for Difluoromethaneperoxol Research

Development of Sustainable and Green Synthetic Methodologies for Fluorinated Peroxy Compounds

The synthesis of fluorinated organic molecules often involves harsh reagents and conditions, posing environmental and safety challenges. rsc.orgacs.org A primary future objective is the development of sustainable and green synthetic routes to fluorinated peroxides. This involves moving away from traditional methods that may have a significant environmental footprint.

Key research areas include:

Utilizing Green Oxidants: A major focus will be the use of environmentally benign oxidants, with hydrogen peroxide (H₂O₂) being a prime candidate. rsc.org H₂O₂ is considered a green oxidant because its primary byproduct is water. rsc.org Research will need to address the controlled reaction of H₂O₂ with fluorinated precursors.

Biocatalysis: The exploration of enzymes, such as peroxygenases, for the synthesis of fluorinated peroxy compounds is a promising green avenue. nih.gov These enzymes can catalyze oxidation reactions under mild conditions with high selectivity. nih.gov Future work would involve identifying or engineering enzymes capable of acting on fluorinated substrates.

Solvent and Energy Efficiency: Developing synthetic protocols that use greener solvents (or are solvent-free) and are energy-efficient is crucial. This aligns with the broader principles of green chemistry aimed at reducing waste and energy consumption in chemical processes.

Investigation of Multi-Phase Reactivity in Complex Environmental and Industrial Contexts

Fluorinated compounds are known for their persistence and unique behavior in the environment. nih.govacs.org Organic peroxides are key reactive intermediates in atmospheric multiphase processes. nih.govresearchgate.net Understanding the behavior of fluorinated peroxy compounds across different phases (gas, liquid, aerosol) is essential to predict their environmental fate and industrial process behavior.

Future research should focus on:

Atmospheric Chemistry: Investigating the gas-phase and aerosol-phase chemistry of fluorinated peroxy radicals is critical. univ-lille.fruniv-lille.frrsc.org These species can be formed from the atmospheric oxidation of fluorinated organic compounds and play a role in atmospheric oxidative capacity and the formation of secondary pollutants. univ-lille.frrsc.org

Aqueous Phase Reactivity: The reactivity of these compounds in atmospheric liquid water, such as clouds and fog, needs to be understood. nih.gov Reactions with species like sulfur dioxide (SO₂) can be significant, and the high acidity of some atmospheric aerosols can influence reaction rates. nih.gov

Interfacial Chemistry: Studying the behavior of these molecules at interfaces (e.g., air-water, air-solid) is crucial, as many environmentally important reactions occur at these boundaries. The unique properties of the fluorine atoms can significantly influence surface activity.

| Research Area | Focus | Key Interacting Species | Environmental Relevance |

| Gas-Phase Chemistry | Radical chain reactions, photolysis rates | OH, HO₂, NOₓ | Ozone formation, atmospheric lifetime |

| Aerosol/Aqueous Chemistry | Reactions in liquid water, acid/base catalysis | SO₂, transition metal ions | Secondary organic aerosol (SOA) formation, acid rain |

| Interfacial Processes | Surface adsorption and reactions | Particulate matter | Long-range transport, deposition |

Exploration of Novel Catalytic Systems for Controlled Peroxy Compound Transformations

The peroxide bond is inherently unstable and can decompose, sometimes explosively. Developing catalytic systems that can control the transformation of fluorinated peroxy compounds is a key research goal for both synthetic utility and degradation of persistent compounds.

Promising areas for investigation include:

Homogeneous and Heterogeneous Catalysis: Research into metal-based catalysts (e.g., iron, copper, palladium) for the controlled decomposition or reaction of fluorinated peroxides is needed. flinnsci.comroyalsocietypublishing.orgproakademia.euyoutube.com Iron salts, for instance, are known to catalyze the decomposition of hydrogen peroxide. royalsocietypublishing.org Understanding how fluorination affects these catalytic cycles is a critical next step. Magnetite nanoparticles have also been shown to be effective in related systems. researchgate.net

Enzymatic Catalysis: As mentioned for synthesis, enzymes like catalases and peroxidases could be used for the controlled breakdown of fluorinated peroxy compounds. proakademia.eu This is particularly relevant for bioremediation applications.

Photocatalysis: The use of light in combination with a catalyst to drive specific reactions of these compounds could offer high levels of control and selectivity.

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Fluorinated Peroxy Species

The chemical space of fluorinated molecules is vast. youtube.com Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity, predict properties, and guide experimental efforts. researchgate.netcmu.eduyoutube.com

Future applications in this area include:

Reactivity Prediction: Developing ML models to predict the stability and reactivity of new fluorinated peroxy compounds. nih.gov These models can be trained on data from quantum mechanical calculations and experimental results to predict properties like bond dissociation energies and reaction barriers. cmu.edunih.gov

De Novo Design: Using generative AI models to design novel fluorinated peroxy compounds with specific desired properties (e.g., targeted reactivity, specific atmospheric lifetime). youtube.comnih.govardigen.com These models can be constrained by synthetic accessibility to propose molecules that are realistically synthesizable. youtube.com